molecular formula C11H17NO2 B14228290 3,4-Dimethoxy-5-(propan-2-yl)aniline CAS No. 774600-49-6

3,4-Dimethoxy-5-(propan-2-yl)aniline

Cat. No.: B14228290
CAS No.: 774600-49-6
M. Wt: 195.26 g/mol
InChI Key: MKEMRDQSHMLHMG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring two methoxy groups and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(propan-2-yl)aniline typically involves the alkylation of 3,4-dimethoxyaniline with an appropriate isopropylating agent. One common method is the Friedel-Crafts alkylation, where 3,4-dimethoxyaniline reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,4-Dimethoxy-5-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Lacks the isopropyl group, making it less hydrophobic.

    3,5-Dimethoxyaniline: Has methoxy groups at different positions, affecting its reactivity and binding properties.

    4-Aminoveratrole: Another derivative of aniline with different substituents.

Uniqueness

3,4-Dimethoxy-5-(propan-2-yl)aniline is unique due to the presence of both methoxy and isopropyl groups, which can enhance its lipophilicity and influence its interaction with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

774600-49-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,4-dimethoxy-5-propan-2-ylaniline

InChI

InChI=1S/C11H17NO2/c1-7(2)9-5-8(12)6-10(13-3)11(9)14-4/h5-7H,12H2,1-4H3

InChI Key

MKEMRDQSHMLHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)N)OC)OC

Origin of Product

United States

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